4-(Pyridin-2-ylmethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-2-ylmethoxy)benzoic acid is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a pyridin-2-ylmethoxy group at the para position
Mechanism of Action
Mode of Action
It has been observed that the compound may interact with cytochrome p450 enzymes (cyps), which are heme-thiolate monooxygenases . These enzymes catalyze the insertion of an oxygen atom into the C-H bonds of organic molecules . The activation of dioxygen by the heme in most CYPs is aided by an acid-alcohol pair of residues located in the I-helix of the enzyme .
Biochemical Analysis
. .
Biochemical Properties
It has been used in the synthesis of a mononuclear cobalt (II) complex, suggesting that it may interact with metal ions in biochemical reactions .
Molecular Mechanism
It has been used in the synthesis of a cobalt (II) complex, suggesting that it may bind to metal ions and potentially influence their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-ylmethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-chloromethylpyridine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzoic acid attacks the chloromethyl group of 2-chloromethylpyridine, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
4-(Pyridin-2-ylmethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-4-ylmethoxy)benzoic acid
- Pyridin-4-ylmethyl 4-aminobenzoate
- 4-(Pyridin-3-ylmethoxy)benzoic acid
Uniqueness
4-(Pyridin-2-ylmethoxy)benzoic acid is unique due to the specific positioning of the pyridin-2-ylmethoxy group, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
4-(pyridin-2-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)10-4-6-12(7-5-10)17-9-11-3-1-2-8-14-11/h1-8H,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONKVXGQOAAQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50596-36-6 |
Source
|
Record name | 4-(pyridin-2-ylmethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.